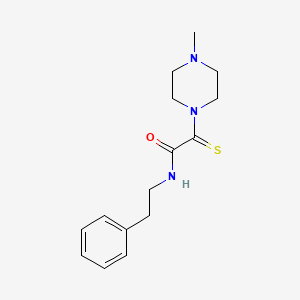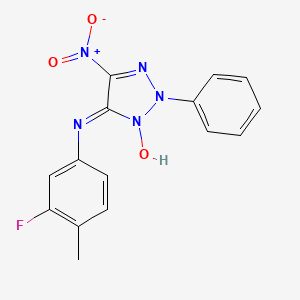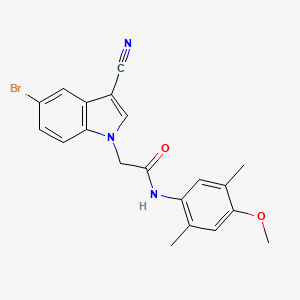![molecular formula C24H33N3O2 B4197982 2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4197982.png)
2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor (BCR) signaling pathway. The BCR pathway is a critical pathway in the development and survival of B-cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide targets the BCR signaling pathway, which is critical for the survival and proliferation of B-cells. The BCR pathway is activated by the binding of antigens to the BCR on the surface of B-cells, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. This compound inhibits the BCR pathway by binding to and inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the pathway. This leads to the suppression of downstream signaling pathways and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inhibiting BCR signaling and inducing apoptosis in B-cells, this compound has been shown to inhibit the migration and adhesion of B-cells, and to enhance the activity of other anti-cancer agents. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide in lab experiments include its potent and specific inhibition of the BCR signaling pathway, its favorable pharmacokinetic properties, and its ability to enhance the activity of other anti-cancer agents. However, the limitations of using this compound in lab experiments include its relatively high cost, the need for specialized equipment and expertise to perform BCR signaling assays, and the potential for off-target effects.
Orientations Futures
There are several potential future directions for the development of 2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide and other BTK inhibitors. These include the evaluation of this compound in combination with other anti-cancer agents, the identification of biomarkers that can predict response to BTK inhibitors, and the development of next-generation BTK inhibitors with improved selectivity and pharmacokinetic properties. Additionally, the role of BTK inhibitors in the treatment of autoimmune diseases and other non-oncologic indications is an area of active research.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-5-26-14-16-27(17-15-26)21-10-8-20(9-11-21)25-23(28)18-29-22-12-6-19(7-13-22)24(2,3)4/h6-13H,5,14-18H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUSSUPLKHNLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B4197907.png)
![2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-benzothiazole](/img/structure/B4197917.png)
![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B4197918.png)
![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4197930.png)

![5-(3-methoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4197937.png)
![N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine](/img/structure/B4197939.png)

![methyl 4-{[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B4197945.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4197950.png)
![4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197972.png)


![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4198007.png)